N-trans-caffeoyloctopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-trans-caffeoyloctopamine is a naturally occurring phenolic amide found in various plant species. It is part of the hydroxycinnamic acid amides family, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-trans-caffeoyloctopamine can be synthesized through the reaction of trans-caffeic acid with octopamine under specific conditions. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, such as hemp seeds. The extraction process includes solvent extraction using a mixture of water and organic solvents like methanol or acetone. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: N-trans-caffeoyloctopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-trans-caffeoyloctopamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenolic amides and their derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in studies related to oxidative stress and inflammation.
Medicine: Its neuroprotective effects are being explored for potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
N-trans-caffeoyloctopamine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neuroprotection .
Comparison with Similar Compounds
- N-trans-caffeoyltyramine
- N-trans-feruloyloctopamine
- N-trans-sinapoyloctopamine
Comparison: N-trans-caffeoyloctopamine is unique due to its specific combination of caffeic acid and octopamine, which imparts distinct biological activities. Compared to N-trans-caffeoyltyramine, it has a different amine component, leading to variations in its antioxidant and neuroprotective properties. N-trans-feruloyloctopamine and N-trans-sinapoyloctopamine have different phenolic acid components, resulting in differences in their reactivity and biological effects .
Biological Activity
N-trans-caffeoyloctopamine is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in neuroprotection and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a phenolic compound derived from octopamine and caffeic acid. Its structure can be represented as follows:
This compound exhibits properties typical of phenolic compounds, including antioxidant activity, which is crucial for its biological functions.
1. Neuroprotective Effects
Research has demonstrated that this compound possesses neuroprotective properties. A study highlighted its ability to mitigate oxidative stress and improve cell viability in neuronal cell lines exposed to harmful agents such as hydrogen peroxide (H₂O₂) . The mechanism involves the modulation of intracellular signaling pathways that reduce apoptosis and promote cell survival.
Table 1: Neuroprotective Effects on Cell Viability
Treatment | Cell Viability (%) | Mechanism of Action |
---|---|---|
Control | 100 | No treatment |
H₂O₂ (50 µM) | 45 | Induces oxidative stress |
This compound (10 µM) + H₂O₂ | 75 | Reduces oxidative stress |
2. Anti-inflammatory Activity
This compound has shown promising results in reducing inflammation. In vitro studies indicated that it significantly decreased the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-treated human primary monocytes . This suggests potential therapeutic applications in inflammatory disorders.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study involving human monocytes treated with this compound revealed:
- TNF-α Reduction : Decreased by 60% compared to LPS control.
- IL-6 Reduction : Decreased by 50% compared to LPS control.
3. Antioxidant Activity
The antioxidant capacity of this compound is significant, contributing to its neuroprotective effects. It was found to scavenge free radicals effectively, thereby reducing oxidative damage in neuronal tissues . This property is essential for preventing neurodegenerative diseases linked to oxidative stress.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
This compound | 85 | 25 |
Ascorbic Acid | 90 | 20 |
Control | 10 | - |
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Enzymatic Activity : It inhibits monoamine oxidase (MAO-A and MAO-B), which is crucial for neurotransmitter regulation .
- Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS levels, it protects neuronal cells from oxidative damage.
- Regulation of Inflammatory Pathways : It alters the expression of genes involved in inflammatory responses, providing a protective effect against chronic inflammation.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c19-13-5-3-12(4-6-13)16(22)10-18-17(23)8-2-11-1-7-14(20)15(21)9-11/h1-9,16,19-22H,10H2,(H,18,23)/b8-2+ |
InChI Key |
WFSBMHVPEBWUPR-KRXBUXKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.